molecular formula C10H11NO4 B066270 4-Acetamido-3-(hydroxymethyl)benzoic acid CAS No. 183430-33-3

4-Acetamido-3-(hydroxymethyl)benzoic acid

Cat. No. B066270
M. Wt: 209.2 g/mol
InChI Key: MMFGAGMYSSLOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3-(hydroxymethyl)benzoic acid, also known as AHBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AHBA is a derivative of salicylic acid and is a key intermediate in the synthesis of rifamycin antibiotics.

Mechanism Of Action

4-Acetamido-3-(hydroxymethyl)benzoic acid is believed to work by inhibiting the activity of RNA polymerase, an enzyme that is essential for the transcription of bacterial DNA into RNA. This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death. 4-Acetamido-3-(hydroxymethyl)benzoic acid has also been shown to have antitumor activity by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

4-Acetamido-3-(hydroxymethyl)benzoic acid has been shown to have a low toxicity profile and is well tolerated in animal studies. It has also been shown to have a good pharmacokinetic profile, with good absorption and distribution in the body. 4-Acetamido-3-(hydroxymethyl)benzoic acid has been shown to have antimicrobial activity against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been shown to have antitumor activity against a variety of cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Acetamido-3-(hydroxymethyl)benzoic acid in lab experiments is its low toxicity profile and good pharmacokinetic profile. This makes it an attractive compound for use in drug development studies. However, the synthesis of 4-Acetamido-3-(hydroxymethyl)benzoic acid is relatively complex and requires several steps, which can make it challenging to produce in large quantities. Additionally, 4-Acetamido-3-(hydroxymethyl)benzoic acid has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 4-Acetamido-3-(hydroxymethyl)benzoic acid. One area of interest is the development of new rifamycin antibiotics that are more effective against drug-resistant bacteria. Another area of interest is the investigation of 4-Acetamido-3-(hydroxymethyl)benzoic acid as a potential treatment for cancer and other diseases. Additionally, there is ongoing research into the optimization of the synthesis of 4-Acetamido-3-(hydroxymethyl)benzoic acid, with the goal of improving the yield and scalability of the process.

Synthesis Methods

The synthesis of 4-Acetamido-3-(hydroxymethyl)benzoic acid involves the condensation of salicylic acid with glyoxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained after acetylation of the resulting intermediate with acetic anhydride. The yield of the synthesis process is around 60%.

Scientific Research Applications

4-Acetamido-3-(hydroxymethyl)benzoic acid has been extensively studied for its potential applications in the field of medicine, particularly as a key intermediate in the synthesis of rifamycin antibiotics. Rifamycins are a class of antibiotics that are used to treat a wide range of bacterial infections, including tuberculosis and leprosy. 4-Acetamido-3-(hydroxymethyl)benzoic acid is also being investigated for its potential use in the development of new drugs for the treatment of cancer and other diseases.

properties

CAS RN

183430-33-3

Product Name

4-Acetamido-3-(hydroxymethyl)benzoic acid

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

4-acetamido-3-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C10H11NO4/c1-6(13)11-9-3-2-7(10(14)15)4-8(9)5-12/h2-4,12H,5H2,1H3,(H,11,13)(H,14,15)

InChI Key

MMFGAGMYSSLOEL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)CO

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)CO

synonyms

Benzoic acid, 4-(acetylamino)-3-(hydroxymethyl)- (9CI)

Origin of Product

United States

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